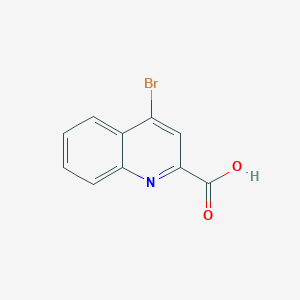
4-Bromoquinoline-2-carboxylic acid
Vue d'ensemble
Description
4-Bromoquinoline-2-carboxylic acid (4-BQCA) is an organic compound that has been studied for its potential use in scientific research. 4-BQCA is a brominated quinoline carboxylic acid, which means it contains a quinoline ring system with a bromine atom and a carboxylic acid group. 4-BQCA has been studied for its potential use in medicinal chemistry, organic synthesis, and materials science.
Applications De Recherche Scientifique
Synthesis and Fluorescent Applications
4-Bromoquinoline-2-carboxylic acid has been used in the synthesis of various quinoline derivatives. For instance, it played a role in the synthesis of 2-aryl-6-substituted quinolines, which were further used to produce compounds with potential as fluorescent brightening agents. This demonstrates the versatility of 4-Bromoquinoline-2-carboxylic acid in creating compounds with valuable optical properties (Rangnekar & Shenoy, 1987).
Photolabile Protecting Group for Carboxylic Acids
Another significant application is in the realm of photochemistry, where derivatives of 4-Bromoquinoline-2-carboxylic acid, such as brominated hydroxyquinolines, have been synthesized and used as photolabile protecting groups for carboxylic acids. These compounds exhibit high efficiency in single-photon quantum efficiency and are sensitive enough for multiphoton-induced photolysis, making them useful in in vivo studies (Fedoryak & Dore, 2002).
Novel Synthesis Techniques
The compound has also been a part of novel synthesis techniques. For example, a unique method was developed for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids, which involved creating an amino intermediate from 4-Bromoquinoline-2-carboxylic acid, followed by a halogen replacement through the Sandmeyer reaction (Raveglia et al., 1997).
Derivatization Reagent for Biological Studies
Additionally, 4-Bromoquinoline-2-carboxylic acid derivatives have been used as derivatization reagents in high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS). These reagents, such as bromoquinolinium derivatives, are efficient for the analysis of carboxylic acids in biological samples, offering advantages like increased solubility and low fluorescence (Mochizuki et al., 2013).
Antiprotozoal Activity
In the field of medicinal chemistry, derivatives of 4-Bromoquinoline-2-carboxylic acid, specifically 4-arylquinoline-2-carboxylates, have been synthesized and shown to exhibit antiprotozoal activity against Toxoplasma gondii. This highlights its potential in developing treatments for protozoal infections (McNulty et al., 2014).
Propriétés
IUPAC Name |
4-bromoquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAHQKXVDUYPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573718 | |
| Record name | 4-Bromoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoquinoline-2-carboxylic acid | |
CAS RN |
209003-46-3 | |
| Record name | 4-Bromoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


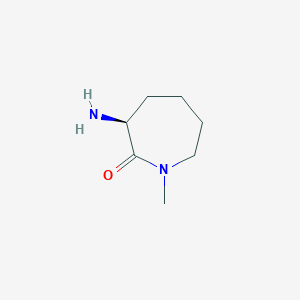
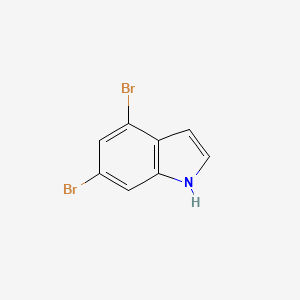
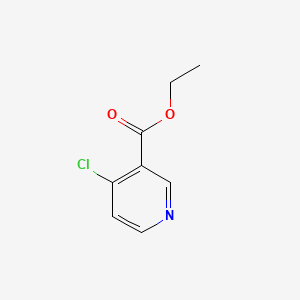
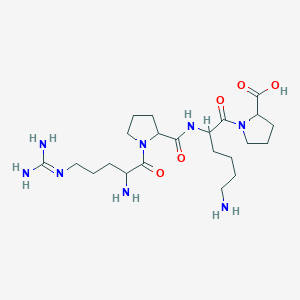
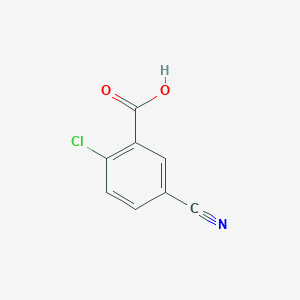
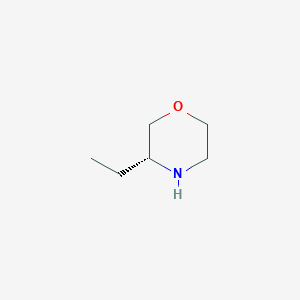

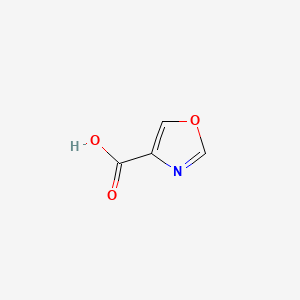
![N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride](/img/structure/B1590946.png)
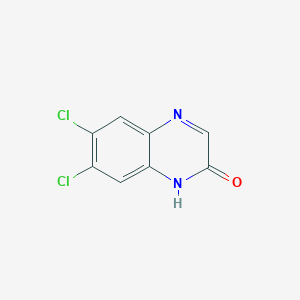
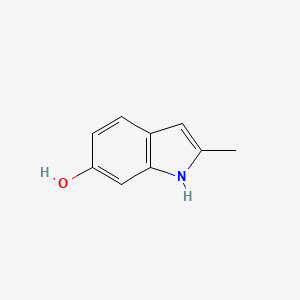

![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)